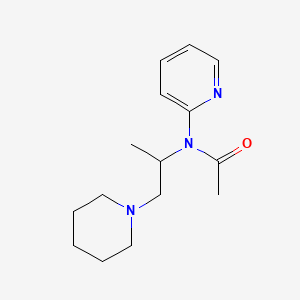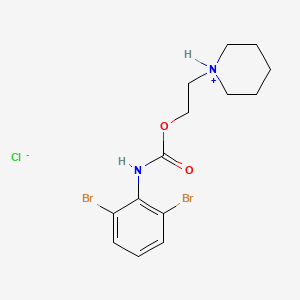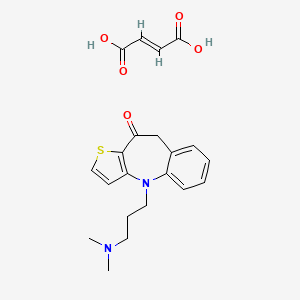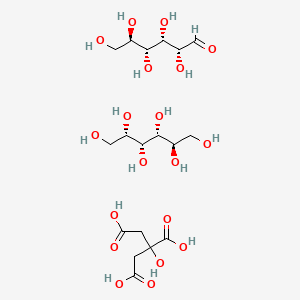
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol; 2-hydroxypropane-1,2,3-tricarboxylic acid; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is a complex organic molecule with multiple functional groups It is composed of three distinct parts: a hexane-1,2,3,4,5,6-hexol, a hydroxypropane-tricarboxylic acid, and a pentahydroxyhexanal
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol typically involves the reduction of glucose or other hexose sugars. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas. The hydroxypropane-tricarboxylic acid component can be synthesized through the oxidation of glycerol using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3). The pentahydroxyhexanal part is usually derived from the oxidation of hexose sugars using mild oxidizing agents like bromine water or periodic acid (HIO4).
Industrial Production Methods
Industrial production of this compound may involve the fermentation of biomass to produce the hexane-1,2,3,4,5,6-hexol component, followed by chemical synthesis of the hydroxypropane-tricarboxylic acid and pentahydroxyhexanal components. The processes are optimized for high yield and purity, often involving multiple purification steps such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group in the pentahydroxyhexanal component to a primary alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3), bromine water, periodic acid (HIO4).
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, the hexane-1,2,3,4,5,6-hexol component can act as an osmoprotectant, stabilizing cellular structures under stress conditions. The hydroxypropane-tricarboxylic acid part can chelate metal ions, influencing enzymatic activities. The pentahydroxyhexanal component can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sorbitol: Similar to hexane-1,2,3,4,5,6-hexol, used as a sugar substitute and in medical applications.
Citric Acid: Similar to hydroxypropane-tricarboxylic acid, widely used in food and pharmaceutical industries.
Glucose: Similar to pentahydroxyhexanal, a fundamental sugar in metabolism.
Uniqueness
The uniqueness of (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol; 2-hydroxypropane-1,2,3-tricarboxylic acid; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal lies in its combined structure, which imparts a unique set of chemical and biological properties not found in the individual components alone. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
135429-21-9 |
|---|---|
Molekularformel |
C18H34O19 |
Molekulargewicht |
554.5 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H8O7.C6H14O6.C6H12O6/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*7-1-3(9)5(11)6(12)4(10)2-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;1,3-6,8-12H,2H2/t;3-,4+,5-,6-;3-,4+,5+,6+/m.10/s1 |
InChI-Schlüssel |
CMCSBODSLUCSCP-QSWWSNBCSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Verwandte CAS-Nummern |
135429-21-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


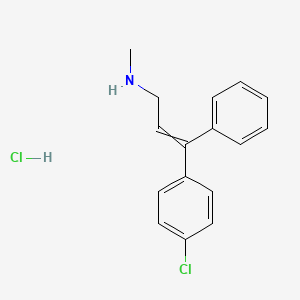

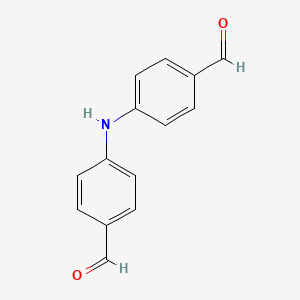

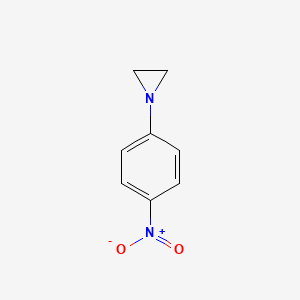
![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)



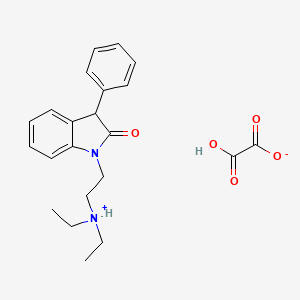
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
